

# Characterization of 1H-Pyrazolo[4,3-b]pyridin-3-amine: A Spectroscopic Guide

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## Compound of Interest

Compound Name: 1H-Pyrazolo[4,3-B]pyridin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of **1H-Pyrazolo[4,3-b]pyridin-3-amine**. Due to the limited availability of direct experimental spectra in the public domain, this document presents a representative dataset based on established spectroscopic principles for the constituent functional groups and the heterocyclic core. These data serve as a valuable reference for researchers involved in the synthesis, identification, and quality control of this and related compounds.

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **1H-Pyrazolo[4,3-b]pyridin-3-amine**. This data is a combination of predicted values and characteristic ranges derived from analogous structures.

### Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.5	br s	1H	N1-H
~8.2	d	1H	H-7
~7.8	d	1H	H-5
~7.1	dd	1H	H-6
~5.5	br s	2H	-NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub> Note: Chemical shifts are approximate and can vary based on solvent and concentration.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~155	C-3
~148	C-7a
~145	C-5
~130	C-3a
~120	C-7
~110	C-6

Solvent: DMSO-d<sub>6</sub> Note: Chemical shifts are approximate and can vary based on solvent and concentration.

**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm-1)	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretching (amine and pyrazole)
3100-3000	Medium	C-H stretching (aromatic)
1640-1600	Strong	N-H bending (amine)
1600-1450	Medium-Strong	C=C and C=N stretching (aromatic rings)
1350-1250	Medium	C-N stretching (aromatic amine)

Sample Preparation: KBr pellet or ATR

#### Table 4: Mass Spectrometry (MS) Data

m/z	Ion
134.06	[M] <sup>+</sup>
107	[M-HCN] <sup>+</sup>

Ionization Mode: Electron Ionization (EI) Note: Fragmentation patterns can vary with ionization technique.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **1H-Pyrazolo[4,3-b]pyridin-3-amine**.

- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 14 ppm.
- Number of Scans: 16-64 scans, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0 to 160 ppm.
- Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2 seconds.

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **1H-Pyrazolo[4,3-b]pyridin-3-amine** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Acquire a background spectrum of the empty sample compartment before running the sample.

Data Analysis:

- Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=C, C=N, C-N).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

#### Sample Introduction:

- Introduce a small amount of the solid sample via a direct insertion probe.
- Alternatively, if the compound is sufficiently volatile and thermally stable, a gas chromatograph (GC) can be used for sample introduction.

#### Data Acquisition (EI Mode):

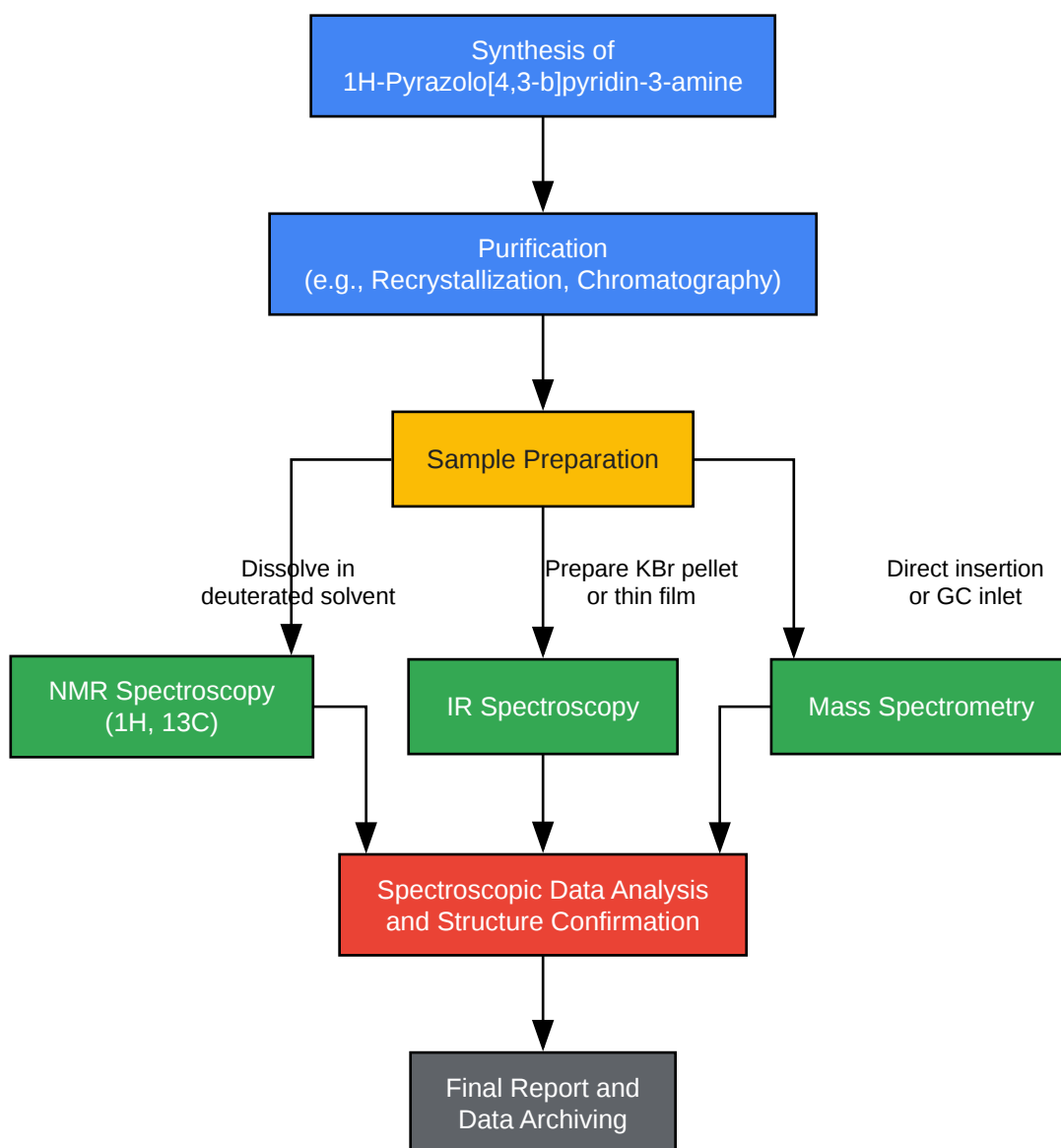
- Electron Energy: 70 eV.
- Mass Range:  $m/z$  40-400.
- Scan Speed: 1 scan/second.

#### Data Analysis:

- Identify the molecular ion peak ( $[M]^+$ ) to confirm the molecular weight.
- Analyze the major fragment ions to deduce the fragmentation pathways, which can provide structural information.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like **1H-Pyrazolo[4,3-b]pyridin-3-amine**.



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General workflow for spectroscopic characterization.

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